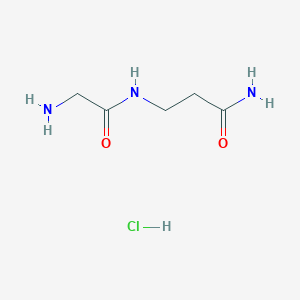

H-Gly-beta-ala-NH2 hcl

Description

Historical Context of Dipeptide Research

The study of peptides dates back to the early 20th century, with the pioneering work of Emil Fischer, who first elucidated the nature of the peptide bond. bachem.com This foundational research paved the way for the synthesis and investigation of dipeptides, the simplest form of peptides, consisting of two amino acids linked by a single peptide bond. bachem.com Initially, research focused on dipeptides composed of the 20 proteinogenic amino acids, as these are the fundamental building blocks of proteins. These early studies were crucial in understanding protein structure and function. bachem.com Over time, the field has expanded to include dipeptides containing non-proteinogenic amino acids, such as β-alanine, which has opened up new avenues for research into their unique biological activities and potential applications.

Significance of Beta-Amino Acids in Peptide Chemistry Research

The inclusion of β-amino acids in peptide chains has become a significant area of interest in medicinal chemistry and drug discovery. Unlike their α-amino acid counterparts, where the amino group is attached to the α-carbon, β-amino acids have their amino group on the β-carbon. This structural alteration has profound effects on the resulting peptide's properties.

Peptides containing β-amino acids often exhibit increased stability against enzymatic degradation by proteases. researchgate.net This enhanced stability is a crucial attribute for the development of peptide-based therapeutics, as it can lead to a longer half-life in biological systems. Furthermore, the presence of β-amino acids can induce unique conformational preferences in the peptide backbone, leading to the formation of stable secondary structures such as β-turns and helices. iitg.ac.in This ability to control the three-dimensional structure of peptides is of paramount importance in the design of molecules that can interact with specific biological targets.

The diverse functionalities of β-amino acids have led to their incorporation in a wide range of biologically active peptides and small molecule pharmaceuticals. researchgate.net Research has shown that synthetic derivatives of peptides incorporating β-amino acids can display interesting pharmacological activities with increased potency. researchgate.net

Role of Amide Linkages in Peptidic Research Scaffolds

The amide bond is the cornerstone of peptide and protein chemistry, linking amino acids together to form the primary structure of these biomolecules. In the context of peptidic research scaffolds, the amide linkage plays a pivotal role in defining the structural and functional characteristics of the molecule. The planarity of the amide bond restricts the conformational freedom of the peptide backbone, contributing to the adoption of well-defined secondary structures.

Beyond its structural role, the terminal amide group, as seen in H-Gly-beta-ala-NH2·HCl, can also influence the biological activity and pharmacokinetic properties of a peptide. The amidation of the C-terminus can protect the peptide from degradation by carboxypeptidases and can also modulate its interaction with biological receptors. The amide group can also participate in hydrogen bonding interactions, which are critical for molecular recognition and binding to target proteins.

Overview of Research Trajectories for H-Gly-beta-ala-NH2·HCl

While specific research exclusively focused on H-Gly-beta-ala-NH2·HCl is not extensively documented in publicly available literature, its research trajectories can be inferred from studies on its constituent parts and closely related compounds. As a dipeptide containing glycine (B1666218) and β-alanine, it is a valuable tool in biochemical research and a building block in peptide synthesis. cymitquimica.com

One area of investigation is its potential role as a precursor to carnosine (β-alanyl-L-histidine), a dipeptide with significant antioxidant and buffering capacities in muscle tissue. researchgate.net The Gly-β-Ala structure could be explored in studies of peptide metabolism and transport.

Furthermore, derivatives of Gly-β-Ala have been investigated for their biological activities. For instance, acetylated forms of glycyl-beta-alanine (B1605025) have been studied for their potential as skin whitening agents by inhibiting key enzymes in melanin (B1238610) production. inci.guide This suggests that H-Gly-beta-ala-NH2·HCl could serve as a lead compound for the development of derivatives with specific pharmacological or cosmetic applications.

The compound is also relevant in the study of peptide folding and conformation. The combination of the flexible glycine residue and the conformationally distinct β-alanine can be used to probe the factors that govern the adoption of specific secondary structures in short peptides. frontiersin.org

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-[(2-aminoacetyl)amino]propanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O2.ClH/c6-3-5(10)8-2-1-4(7)9;/h1-3,6H2,(H2,7,9)(H,8,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGNBHENATLPIGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=O)CN)C(=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for H Gly Beta Ala Nh2·hcl and Analogues

Solid-Phase Peptide Synthesis (SPPS) Strategies

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a base-labile group used to protect the Nα-amino group of amino acids. chempep.com This strategy is widely favored due to its mild deprotection conditions, which are compatible with a variety of acid-labile side-chain protecting groups (such as Ot-Bu). The synthesis of a C-terminal amide like H-Gly-beta-ala-NH2 is typically initiated on a suitable resin, such as Rink Amide resin. peptide.compeptide.comresearchgate.net

The general procedure using Fmoc chemistry is as follows:

Resin Preparation : The Rink Amide resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF). peptide.com

Fmoc Deprotection : The Fmoc group on the resin is removed using a solution of 20% piperidine in DMF to expose the free amine. peptide.compeptide.com

First Amino Acid Coupling : The first amino acid, Fmoc-β-Ala-OH, is activated and coupled to the deprotected resin.

Repetitive Cycles : The Fmoc group of the newly attached β-alanine is removed, and the next amino acid, Fmoc-Gly-OH, is then coupled to the growing peptide chain.

Cleavage : Once the dipeptide sequence is assembled, the peptide is cleaved from the resin. This process also removes the side-chain protecting groups. For Rink Amide resin, a common cleavage cocktail is trifluoroacetic acid (TFA) in dichloromethane (DCM), often with scavengers to prevent side reactions. peptide.comnih.govapexbt.com

The final product, H-Gly-beta-ala-NH2, is then typically precipitated and purified.

An alternative to Fmoc chemistry is the use of the tert-butyloxycarbonyl (Boc) protecting group. youtube.com Boc chemistry utilizes a strong acid, typically neat TFA, for the deprotection of the Nα-Boc group, while the side-chain protecting groups are generally benzyl-based and are removed by a very strong acid like hydrofluoric acid (HF) during the final cleavage step. The synthesis of peptide amides using Boc chemistry often employs a methylbenzhydrylamine (MBHA) resin. peptide.combiosynth.com

The synthesis cycle is analogous to the Fmoc strategy, involving repetitive steps of deprotection and coupling. The key difference lies in the reagents used for deprotection. The Boc group is introduced to the amino acid using di-tert-butyl dicarbonate. libretexts.org The final cleavage from the MBHA resin to yield the C-terminal amide requires strong acidolysis. biosynth.com

| Strategy | Nα-Protecting Group | Deprotection Reagent | Common Resin for Amides | Final Cleavage |

| Fmoc/Ot-Bu | Fmoc | 20% Piperidine in DMF | Rink Amide, Sieber | TFA-based cocktail |

| Boc | Boc | TFA | MBHA | HF |

The choice of solid support is critical for the successful synthesis of C-terminal peptide amides. chempep.com The linker, which connects the peptide to the resin, determines the conditions required for the final cleavage and the C-terminal functionality of the resulting peptide. chempep.com

Rink Amide Resin : This is one of the most commonly used resins for producing peptide amides via Fmoc-SPPS. researchgate.netbiotage.com It is an acid-labile resin, and cleavage with TFA yields the desired peptide amide. biotage.comnih.gov The initial loading of the first amino acid is a straightforward amide bond formation. biotage.com

Sieber Amide Resin : The Sieber resin is another option for Fmoc chemistry, offering the advantage of cleavage under very mild acidic conditions (e.g., 1-3% TFA in DCM). iris-biotech.de This allows for the synthesis of fully protected peptide amides. biotage.comiris-biotech.de Its reduced steric hindrance compared to the Rink Amide linker makes it suitable for coupling bulky C-terminal amino acids. iris-biotech.de

MBHA Resin : This resin is the standard choice for Boc-based synthesis of peptide amides. peptide.combiosynth.com

Other Resins : Other resins like PAL (Peptide Amide Linker) and BAL (Backbone Amide Linker) can also be utilized for the synthesis of C-terminal modified peptides. peptide.comluxembourg-bio.com

The functionalization of these resins typically involves loading the first N-protected amino acid onto the linker. For amide-forming resins, this is generally a standard coupling reaction. biotage.comresearchgate.net

The formation of the peptide bond between two amino acids requires the activation of the carboxyl group of the incoming amino acid. rsc.org A variety of coupling reagents have been developed to facilitate this reaction efficiently and minimize side reactions.

Carbodiimides : Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are widely used. rsc.orgpeptide.com DIC is often preferred in SPPS because its urea byproduct is more soluble and easier to remove. rsc.orgpeptide.com Carbodiimide-mediated couplings are often performed in the presence of additives like 1-hydroxybenzotriazole (HOBt) to improve efficiency and suppress racemization. peptide.combachem.com

Aminium/Uronium and Phosphonium Salts : Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU, HATU, and PyBOP are highly efficient coupling reagents that lead to rapid amide bond formation. peptide.combachem.comcreative-peptides.com These reagents typically require the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). chempep.combachem.com HBTU, in particular, is a popular choice for routine peptide synthesis. peptide.comcreative-peptides.com

A standard coupling procedure involves pre-activating the N-protected amino acid with the coupling reagent and HOBt before adding it to the deprotected resin-bound peptide chain. peptide.com The reaction progress can be monitored using qualitative tests like the Kaiser test to check for the presence of free primary amines. peptide.compeptide.com

| Coupling Reagent Class | Examples | Key Features |

| Carbodiimides | DCC, DIC, EDC | Widely used; often combined with additives like HOBt. peptide.combachem.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU | High coupling efficiency, fast reaction times. peptide.combachem.comcreative-peptides.com |

| Phosphonium Salts | PyBOP, PyAOP | Effective for difficult couplings. peptide.combachem.com |

While SPPS is a robust methodology, several challenges can arise during the synthesis of dipeptides, including aggregation, incomplete reactions, and side reactions. rsc.orgmblintl.com

One of the most significant challenges is controlling the stereochemistry of the amino acids during the coupling step.

Racemization, or epimerization, is the conversion of an L-amino acid to a mixture of L- and D-isomers. peptide.com This can occur during the activation of the carboxylic acid group, particularly through the formation of an oxazolone intermediate. peptide.com Glycine (B1666218), being achiral, is not susceptible to racemization. However, β-alanine, while also achiral at the α-carbon, is part of a peptide bond where the preceding chiral amino acid could be at risk of racemization. In the case of H-Gly-beta-ala-NH2, the risk of racemization is minimal due to the achiral nature of both amino acids. However, in the synthesis of analogues with chiral amino acids, this becomes a critical consideration.

Several strategies are employed to suppress racemization:

Use of Additives : The addition of reagents like HOBt or its more reactive analogue, 1-hydroxy-7-azabenzotriazole (HOAt), is a standard practice. peptide.comwikipedia.orgcreative-peptides.com These additives react with the activated amino acid to form an active ester, which is less prone to racemization than the intermediate formed with the coupling reagent alone. wikipedia.org

Choice of Coupling Reagent : Some coupling reagents are inherently better at preventing racemization. For example, phosphonium-based reagents like DEPBT are known for their remarkable resistance to racemization. bachem.com

Reaction Conditions : The choice of base and solvent can also influence the extent of racemization. Weaker bases like sym-collidine may be used in place of DIPEA in cases with a high risk of racemization. bachem.com

Challenges in Solid-Phase Dipeptide Synthesis

Side Reaction Mitigation (e.g., Aspartimide Formation)

A significant challenge in peptide synthesis is the occurrence of side reactions that can lead to impurities, lower yields, and complex purification processes. iris-biotech.de A prominent example is aspartimide formation, which, although not directly relevant to the synthesis of H-Gly-beta-ala-NH2, serves as a crucial case study in side reaction mitigation strategies that are broadly applicable in peptide chemistry.

Aspartimide formation is a base-catalyzed intramolecular cyclization that occurs in peptides containing an aspartic acid (Asp) residue. iris-biotech.denih.gov The reaction is initiated by the deprotonation of the backbone amide nitrogen C-terminal to the Asp residue, which then acts as a nucleophile, attacking the side-chain carbonyl group. nih.gov This process is particularly prevalent during the repetitive piperidine treatments used for Fmoc-group deprotection in Solid-Phase Peptide Synthesis (SPPS). nih.gov The resulting five-membered succinimide ring (aspartimide) is prone to nucleophilic attack by piperidine or hydrolysis, which can lead to a mixture of α- and β-peptides, as well as racemization at the α-carbon of the aspartic acid. iris-biotech.denih.govsigmaaldrich.com The Asp-Gly sequence is especially susceptible to this side reaction due to the minimal steric hindrance of glycine. nih.gov

Several strategies have been developed to suppress or eliminate aspartimide formation:

Sterically Hindered Side-Chain Esters: Utilizing bulky protecting groups for the β-carboxyl of Asp can sterically hinder the intramolecular cyclization. Examples include 3-methylpent-3-yl ester (OMpe) and 2-phenyl-2-propyl ester (OPp), which have shown to be more effective than the standard tert-butyl (OtBu) ester. acs.org

Backbone Protection: Masking the amide nitrogen that initiates the cyclization is a highly effective strategy. The 2-hydroxy-4-methoxybenzyl (Hmb) group can be introduced on the nitrogen of the amino acid following the Asp residue, preventing its deprotonation. nih.gov

Modification of Deprotection Conditions: Since the reaction is base-catalyzed, altering the Fmoc deprotection conditions can significantly reduce aspartimide formation. Using a weaker base like morpholine or adding an acidic additive such as formic acid or 1-hydroxybenzotriazole (HOBt) to the piperidine solution can lower the basicity and suppress the side reaction. acs.orgiris-biotech.depeptide.com

Novel Protecting Groups: Development of alternative protecting groups that are not ester-based offers another route. For instance, cyanosulfurylides (CSY) mask the carboxylic acid via a stable C-C bond, completely preventing aspartimide formation, and can be cleaved under specific aqueous conditions with electrophilic halogenating agents. allpeptide.comresearchgate.net

| Strategy | Mechanism | Examples | Reference |

|---|---|---|---|

| Bulky Side-Chain Esters | Steric hindrance of intramolecular cyclization. | Fmoc-Asp(OMpe)-OH, Fmoc-Asp(OBno)-OH | sigmaaldrich.comacs.org |

| Backbone Protection | Masks the nucleophilic amide nitrogen, preventing cyclization. | 2-hydroxy-4-methoxybenzyl (Hmb) | nih.gov |

| Modified Deprotection | Reduces the basicity of the deprotection reagent. | Piperidine with formic acid or HOBt; 50% morpholine. | acs.orgiris-biotech.de |

| Alternative Protecting Groups | Replaces the ester linkage with a more stable bond. | Cyanosulfurylides (CSY) | allpeptide.comresearchgate.net |

Solution-Phase Peptide Synthesis Approaches

Solution-phase, or liquid-phase, peptide synthesis (LPPS) is a classical method that remains valuable, particularly for large-scale production and for sequences that are difficult to assemble on a solid support. libretexts.orgwikipedia.org

Fragment condensation is a powerful strategy in solution-phase synthesis where pre-synthesized, protected peptide fragments are coupled together. chempep.comspringernature.com This convergent approach offers several advantages over the linear, stepwise addition of single amino acids. By synthesizing and purifying smaller intermediate fragments, the challenge of separating the final product from closely related impurities (like deletion sequences) is significantly reduced, which is a common issue in the synthesis of longer peptides. thieme-connect.com

For the synthesis of a dipeptide like Gly-beta-ala-NH2, the strategy would involve the synthesis of a protected glycine derivative and a protected β-alanine amide, followed by their coupling in solution. A key challenge in fragment condensation is the risk of racemization of the C-terminal amino acid of the activated peptide fragment. chempep.com Coupling reagents combined with additives like HOBt or the use of azide-based coupling methods can minimize this risk.

The success of solution-phase synthesis hinges on a robust protecting group strategy to ensure that peptide bonds are formed in the correct sequence and to prevent unwanted side reactions involving reactive amino acid side chains. libretexts.orgbiosynth.com An ideal protecting group can be introduced easily, is stable throughout the synthesis steps, and can be removed under mild conditions without affecting other protecting groups or the peptide backbone. biosynth.com

This requirement leads to the concept of orthogonality , where different classes of protecting groups can be removed by distinct chemical mechanisms. iris-biotech.de

α-Amino Protecting Groups: These are temporary groups removed at each step of chain elongation. The most common are the acid-labile tert-Butoxycarbonyl (Boc) group, removed with acids like trifluoroacetic acid (TFA), and the base-labile 9-Fluorenylmethyloxycarbonyl (Fmoc) group, which is cleaved by a dilute solution of an amine like piperidine. libretexts.orgcreative-peptides.com

Carboxyl Protecting Groups: The C-terminal carboxyl group is typically protected as an ester, such as a methyl or benzyl ester, which can be removed by saponification (mild hydrolysis with NaOH). Benzyl esters also offer the advantage of being removable by catalytic hydrogenolysis. libretexts.org

| Protecting Group | Abbreviation | Target Functional Group | Cleavage Conditions | Reference |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | α-Amino | Strong acid (e.g., TFA) | libretexts.orgcreative-peptides.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | α-Amino | Base (e.g., 20% piperidine in DMF) | libretexts.orgcreative-peptides.com |

| Benzyloxycarbonyl | Z or Cbz | α-Amino | Catalytic hydrogenation (H2/Pd); HBr/AcOH | creative-peptides.com |

| Benzyl ester | OBzl | Carboxyl | Catalytic hydrogenation; strong acid | libretexts.org |

| tert-Butyl ester/ether | OtBu/tBu | Carboxyl / Hydroxyl / Thiol | Strong acid (e.g., TFA) | iris-biotech.decreative-peptides.com |

Chemoenzymatic Synthesis of H-Gly-beta-ala-NH2·HCl and Related Structures

Chemoenzymatic peptide synthesis (CEPS) combines the flexibility of chemical synthesis with the high stereospecificity and mild reaction conditions of enzymatic catalysis. nih.govbachem.com This approach circumvents issues like racemization and the need for extensive side-chain protection often encountered in purely chemical methods. internationalscholarsjournals.com

Enzymes catalyze peptide bond formation through mechanisms distinct from chemical coupling reagents. The process is typically kinetically controlled, where a hydrolase enzyme (such as a protease or lipase) is used in reverse. nih.govresearchgate.net

The mechanism generally involves two main steps:

Acyl-Enzyme Intermediate Formation: An activated acyl donor (typically an amino acid ester) reacts with the enzyme's active site (e.g., the serine residue in a serine protease) to form a covalent acyl-enzyme intermediate, releasing the alcohol portion of the ester. researchgate.netmdpi.com

Aminolysis: A nucleophile, which is the amino component (an amino acid or peptide with a free N-terminus), attacks the acyl-enzyme intermediate. This step, known as aminolysis, forms the new peptide bond and regenerates the free enzyme. researchgate.net

An alternative mechanism involves ATP-dependent activation, mirroring biological processes. mdpi.com Enzymes like those in the ATP-grasp superfamily or the adenylation domains of nonribosomal peptide synthetases (NRPSs) activate the carboxylic acid of an amino acid by forming a reactive acyl-adenosine monophosphate or acylphosphate intermediate at the expense of ATP. mdpi.comasm.orgtandfonline.com This highly activated species then reacts with the amine nucleophile to form the peptide bond. asm.orgtandfonline.com

A defining characteristic of enzymes is their substrate specificity, which is dictated by the chemical environment and three-dimensional structure of the active site. libretexts.orgjackwestin.com This specificity ensures high fidelity in peptide bond formation but also imposes limitations on the types of amino acids that can be coupled. internationalscholarsjournals.com

The active site is composed of a unique arrangement of amino acid residues that create pockets and surfaces complementary to specific substrates. libretexts.orgjackwestin.com For proteases used in synthesis, specificity is often determined by the amino acid residue at the P1 position (the C-terminal residue of the acyl donor). nih.gov For example:

α-Chymotrypsin shows a strong preference for large hydrophobic or aromatic residues (e.g., Phe, Tyr, Trp) at the P1 position. internationalscholarsjournals.com

Trypsin is specific for basic residues (Lys, Arg).

Papain exhibits broader specificity but can be effectively used for various coupling reactions. internationalscholarsjournals.com

The synthesis of peptides containing non-proteinogenic amino acids, such as the β-alanine in H-Gly-beta-ala-NH2, presents a challenge for many natural enzymes. However, research into enzyme engineering and the discovery of novel enzymes from various organisms has expanded the scope of chemoenzymatic synthesis. nih.gov Studies have demonstrated chemoenzymatic methods for synthesizing dipeptides containing D-amino acids and other unconventional building blocks, indicating the potential for developing biocatalysts for the synthesis of H-Gly-beta-ala-NH2 and its analogues. asm.org

| Enzyme | Enzyme Class | Preferred Acyl Donor (P1 position) | Reference |

|---|---|---|---|

| α-Chymotrypsin | Serine Protease | Aromatic residues (Phe, Tyr, Trp) | internationalscholarsjournals.com |

| Trypsin | Serine Protease | Basic residues (Lys, Arg) | nih.gov |

| Subtilisin | Serine Protease | Broad specificity, often used in organic solvents. | nih.govdoi.org |

| Papain | Cysteine Protease | Broad specificity. | nih.govinternationalscholarsjournals.com |

| Thermolysin | Metallo-protease | Hydrophobic residues (e.g., Leu, Phe) at the N-terminal side of the scissile bond. | mdpi.com |

Incorporation of Unnatural Amino Acids (e.g., β-Alanine) in Peptidomimetic Design

The incorporation of unnatural amino acids into peptide sequences is a cornerstone of peptidomimetic design, a field dedicated to creating molecules that mimic the structure and function of natural peptides but with enhanced therapeutic properties. nih.govnih.gov Unnatural amino acids, which are not one of the 20 proteinogenic α-amino acids, offer a vast toolkit for modifying peptides to improve stability against enzymatic degradation, enhance potency, increase selectivity, and control conformation. nih.govresearchgate.net Among these, β-amino acids, and specifically β-alanine, have emerged as particularly valuable building blocks. organic-chemistry.orgnih.gov

Stereoselective Synthesis of Beta-Amino Acids

The biological activity of peptidomimetics is critically dependent on their three-dimensional structure, making the stereochemical control during the synthesis of their constituent amino acids paramount. For β-amino acids with side chains, chirality can exist at both the α (C2) and β (C3) carbons, resulting in up to four possible stereoisomers. organic-chemistry.orgnih.gov Consequently, numerous stereoselective synthetic methods have been developed to access enantiomerically pure β-amino acids.

Key asymmetric approaches include catalytic hydrogenation, conjugate additions, and Mannich-type reactions. organic-chemistry.orghilarispublisher.com For instance, the asymmetric hydrogenation of (Z)-enamines using chiral rhodium (Rh) or ruthenium (Ru) catalysts with specific ligands like bisphosphepine can produce β-amino acids with high yields and enantioselectivity. hilarispublisher.com Another powerful method involves the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. The Jacobsen catalyst, an aluminium-salen complex, effectively catalyzes the addition of cyanide to unsaturated imides, which can then be converted to the desired β-amino acid. hilarispublisher.com

More recent advancements have focused on biocatalysis and C-H functionalization. Aromatic amino acid aminotransferases (ArATs) have been employed in a dynamic kinetic resolution (DKR) process to synthesize β-branched aromatic amino acids with excellent diastereo- and enantioselectivity from α-ketoacid substrates. nih.govchemrxiv.org This biocatalytic approach offers a green and efficient alternative to traditional metal catalysis. nih.govchemrxiv.org Additionally, multi-catalytic systems combining photocatalysis with chiral copper catalysts have enabled the enantioselective radical C–H amination of alcohols to form chiral β-amino alcohols, which are valuable precursors to β-amino acids. nih.gov

The following table summarizes several modern stereoselective methods for synthesizing β-amino acids, highlighting the diversity of catalytic systems and substrates.

Table 1: Selected Stereoselective Synthetic Methodologies for β-Amino Acids

| Reaction Type | Catalyst / Reagent | Substrate Type | Key Features |

|---|---|---|---|

| Asymmetric Hydrogenation | Rh or Ru complexes with chiral phosphine ligands | (Z)-enamines / N-acyl-β-(amino) acrylates | High yields (>90%) and excellent enantioselectivity. hilarispublisher.com |

| Mannich-Type Reaction | Chiral organic catalysts (e.g., proline derivatives) | Aldehydes and in situ generated imines | Provides optically active β-amino acids with high diastereo- and enantioselectivities. organic-chemistry.org |

| Conjugate Addition | Chiral tert-butanesulfinyl auxiliary | Aldehydes or ketones | High yields and diastereoselectivities; the auxiliary is versatile and easily cleaved. organic-chemistry.org |

| Biocatalytic DKR | Thermophilic Aromatic Amino Acid Aminotransferase (ArAT) | α-Ketoacids | Establishes two contiguous stereocenters with complete diastereocontrol and excellent enantioselectivity. nih.govchemrxiv.org |

| Radical C-H Amination | Chiral Copper (Cu) complex and Iridium (Ir) photocatalyst | Alcohols (via imidate intermediates) | Enables enantioselective synthesis from abundant starting materials via a radical relay mechanism. nih.gov |

| Asymmetric α-Halogenation | Spirocyclic binaphthyl-based ammonium salts (Maruoka's catalyst) | Isoxazolidin-5-ones (masked β²-amino acids) | Provides access to α-halogenated β²,²-amino acid derivatives with high enantioselectivity. acs.org |

Strategies for Beta-Alanine Integration into Peptidic Scaffolds

The incorporation of β-alanine into a peptide chain can be achieved using well-established techniques, most notably solid-phase peptide synthesis (SPPS). scielo.brspringernature.com In SPPS, amino acids are sequentially coupled to a growing peptide chain that is anchored to an insoluble resin support. du.ac.inpeptide.com Standard protecting group strategies, such as the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach, are fully compatible with β-alanine, allowing for its seamless integration at any desired position in the sequence. scielo.brdu.ac.in Both the C-terminus and N-terminus of β-alanine can be protected and activated using standard coupling reagents like N,N-dicyclohexyl-carbodiimide (DCCI) or aminium-derived reagents. nih.govspringernature.com

The strategic placement of β-alanine within a peptide scaffold is a powerful tool for controlling conformation. acs.org Due to the additional methylene group in its backbone, β-alanine can adopt either a folded gauche conformation or an extended trans conformation around the Cα-Cβ bond. acs.org This property allows for the rational design of specific secondary structures. For example, the incorporation of β-alanine can induce the formation of γ-turns, a type of reverse turn structure stabilized by an intramolecular hydrogen bond. nih.gov The synthesis of the cyclic tetrapeptide cyclo-(L-Pro-β-Ala-L-Pro-β-Ala) demonstrated that the β-alanine residues adopt a folded conformation, facilitating the formation of two inverse γ-turns centered on the proline residues. nih.gov

The following table outlines various strategies for integrating β-alanine and the resulting structural outcomes.

Table 2: Strategies and Structural Outcomes of β-Alanine Integration

| Integration Strategy | Synthetic Method | Peptide Example / Scaffold | Resulting Conformation / Structure |

|---|---|---|---|

| Induction of Turns | Solution-phase synthesis followed by cyclization (DCCI) | cyclo-(L-Pro-β-Ala-L-Pro-β-Ala) | Folded gauche conformation of β-alanine; stabilized inverse γ-turns. nih.gov |

| Chelating Agent Synthesis | Solid-Phase Peptide Synthesis (SPPS) using Trityl Chloride Resin | Dipeptide (Histidine-β-Alanine) | Linear dipeptide designed for metal ion chelation. scielo.br |

| Secondary Structure Mimicry | Standard SPPS (Fmoc/tBu strategy) | Alternating α,β-peptides | Defined backbone architectures, including novel helical structures, with enhanced stability. acs.org |

| Peptoid Backbone Construction | Ring-Opening Polymerization (ROP) | N-substituted poly-β-alanines (β-peptoids) | Flexible, proteolytically stable backbones lacking hydrogen bond donors. doi.org |

Advanced Analytical Characterization in Research of H Gly Beta Ala Nh2·hcl

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are central to the analysis of peptides, providing the means to separate the target compound from impurities and to quantify its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of peptides like H-Gly-beta-ala-NH2·HCl due to its high resolution and sensitivity. nih.gov It is employed for both analytical assessment of purity and for preparative isolation of the compound.

Reversed-Phase HPLC (RP-HPLC) is the most common mode of HPLC used for peptide analysis. thermofisher.com It separates molecules based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile, often with an ion-pairing agent such as trifluoroacetic acid (TFA).

For the analysis of the hydrophilic dipeptide H-Gly-beta-ala-NH2·HCl, a typical RP-HPLC method would involve a gradient elution, where the concentration of the organic solvent is increased over time to elute the compound. The peptide is detected by its absorbance in the low UV range (e.g., 210-220 nm), characteristic of the peptide bond.

Table 1: Example RP-HPLC Method for H-Gly-beta-ala-NH2·HCl Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 30% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm |

| Expected Retention Time | 5-10 minutes |

Ion-Exchange Chromatography (IEX) separates molecules based on their net charge. google.com For a peptide like H-Gly-beta-ala-NH2·HCl, which is expected to be positively charged at acidic to neutral pH due to the free N-terminal amine, cation-exchange chromatography would be a suitable method. nih.gov In this technique, the stationary phase possesses negatively charged functional groups that interact with the positively charged peptide. Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase to disrupt the electrostatic interactions.

Table 2: Example Cation-Exchange Chromatography Method for H-Gly-beta-ala-NH2·HCl

| Parameter | Condition |

|---|---|

| Column | Strong Cation Exchange (SCX) |

| Mobile Phase A | 20 mM Phosphate Buffer, pH 3.0 |

| Mobile Phase B | 20 mM Phosphate Buffer with 1 M NaCl, pH 3.0 |

| Gradient | 0% to 50% B over 30 minutes |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 214 nm |

Chiral chromatography is essential for determining the enantiomeric purity of peptides. In H-Gly-beta-ala-NH2·HCl, the glycine (B1666218) residue is achiral, but the β-alanine can be chiral if a specific stereoisomer (D- or L-) was used in the synthesis, or it can be a racemic mixture. To assess the enantiomeric purity, the peptide is first hydrolyzed into its constituent amino acids. The resulting amino acids are then derivatized with a chiral reagent and analyzed on a standard HPLC column, or the underivatized amino acids are analyzed on a chiral HPLC column.

For H-Gly-beta-ala-NH2·HCl, after hydrolysis, the presence of D-β-alanine would indicate racemization during synthesis or the use of a racemic starting material. Chiral HPLC can separate the D- and L-enantiomers of β-alanine, allowing for their quantification.

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov For a charged peptide like H-Gly-beta-ala-NH2·HCl, CE can provide rapid and efficient analysis. nih.gov

Micellar Electrokinetic Chromatography (MEKC) is a modification of CE that allows for the separation of both charged and neutral molecules. chemicalbook.com In MEKC, a surfactant is added to the buffer above its critical micelle concentration, forming micelles that act as a pseudostationary phase. This technique can be particularly useful for separating the dipeptide from any neutral impurities.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

Mass Spectrometry (MS) for Molecular Confirmation and Sequence Analysis

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight and elucidating the structure of peptides.

For H-Gly-beta-ala-NH2·HCl (molecular formula C5H11N3O2·HCl, molecular weight of the free base is 145.16 g/mol ), electrospray ionization (ESI) is a commonly used soft ionization technique that allows the intact molecule to be ionized, typically as a protonated species [M+H]+. High-resolution mass spectrometry can provide a highly accurate mass measurement, confirming the elemental composition of the peptide.

Tandem mass spectrometry (MS/MS) is used for sequence analysis. The protonated peptide ion is selected and fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern, typically yielding b- and y-ions, allows for the confirmation of the amino acid sequence. For H-Gly-beta-ala-NH2, the expected fragmentation would confirm the Gly-β-Ala sequence.

Table 3: Expected Mass Spectrometry Data for H-Gly-beta-ala-NH2

| Analysis | Expected m/z |

|---|---|

| ESI-MS ([M+H]+) | 146.09 |

| MS/MS Fragment (b1-ion) | 58.04 |

| MS/MS Fragment (y1-ion) | 89.07 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for analyzing thermally labile and polar molecules like peptides without causing fragmentation. nih.gov In the analysis of H-Gly-beta-ala-NH2·HCl, the sample is introduced in solution into the mass spectrometer. europeanpharmaceuticalreview.com Through the ESI process, gas-phase ions are generated from charged droplets under atmospheric pressure. nih.goveuropeanpharmaceuticalreview.com

For a small dipeptide amide like H-Gly-beta-ala-NH2, the primary ion observed in the positive ion mode is the protonated molecular ion, denoted as [M+H]⁺. Given the molecular weight of the free base (C5H11N3O2) is approximately 145.16 g/mol , the ESI-MS spectrum would be expected to show a prominent peak at a mass-to-charge ratio (m/z) of approximately 146.17. The high accuracy of ESI-MS allows for the confirmation of the elemental composition of the molecule. The technique's sensitivity and its ability to produce intact molecular ions make it an indispensable tool for initial molecular weight verification. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another soft ionization method highly effective for peptide analysis. creative-proteomics.com In this technique, the analyte is co-crystallized with an excess of a matrix compound on a target plate. libretexts.org A pulsed laser irradiates the crystal, causing the matrix to absorb the energy and desorb, carrying the intact analyte molecules into the gas phase as ions. creative-proteomics.comlibretexts.org

For H-Gly-beta-ala-NH2, MALDI-TOF MS typically generates singly charged, protonated molecular ions ([M+H]⁺). libretexts.org This results in a simple, clean spectrum with a dominant peak corresponding to the mass of the intact molecule plus a proton, similar to ESI-MS. creative-proteomics.comlibretexts.org MALDI-TOF is particularly valued for its high throughput and sensitivity, making it a preferred method for rapid molecular weight determination of synthetic peptides. creative-proteomics.com The analysis provides a characteristic mass spectrum that can be used to quickly confirm the identity of the target compound. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the amino acid sequence and structure of peptides. nationalmaglab.org The process involves multiple stages of mass analysis. wikipedia.orgunt.edu First, the precursor ion of H-Gly-beta-ala-NH2 (e.g., the [M+H]⁺ ion at m/z ≈ 146.17) is selected in the first mass analyzer (MS1). wikipedia.org This selected ion is then directed into a collision cell, where it collides with an inert gas, causing it to fragment along its backbone. wikipedia.orgunt.edu The resulting fragment ions are then analyzed in a second mass spectrometer (MS2). wikipedia.org

The fragmentation of peptides typically occurs at the amide bonds, producing a series of characteristic ions. For peptide fragments, a specific notation is used: if the charge is retained on the N-terminus, the ions are labeled as a, b, or c, while if the charge is kept on the C-terminus, they are labeled x, y, or z. wikipedia.org The most common fragments are b and y ions, which arise from the cleavage of the peptide bond.

For H-Gly-beta-ala-NH2, the expected fragmentation would yield specific b and y ions that confirm the sequence:

b₁ ion: Cleavage after the glycine residue would produce an N-terminal fragment with a mass corresponding to the glycyl group.

y₁ ion: Cleavage before the glycine residue would result in a C-terminal fragment corresponding to the beta-alanine amide.

By analyzing the mass differences between the peaks in the MS/MS spectrum, the sequence Gly-beta-ala can be unequivocally confirmed, providing definitive structural elucidation. nationalmaglab.org

Peptide Mass Mapping and Fingerprinting

Peptide Mass Fingerprinting (PMF) is an analytical technique primarily used for identifying large proteins. wikipedia.orgcreative-proteomics.com The protein is enzymatically digested into smaller peptides, and the resulting masses of these peptides create a unique "fingerprint" that is matched against a database. wikipedia.orgyoutube.com

While H-Gly-beta-ala-NH2·HCl is a single, small dipeptide and not subject to enzymatic digestion for mapping, the underlying principle of using precise mass as a unique identifier is directly applicable. The high-resolution mass measurement obtained from techniques like MALDI-TOF or ESI-TOF serves as a highly specific fingerprint for the compound. wikipedia.orgacs.org The accurately measured monoisotopic mass of the protonated molecule is a critical quality control parameter that can be used to search databases or confirm the identity of the synthesized product with very high confidence. creative-proteomics.com In this context, the mass spectrum itself, with its specific m/z value for the parent ion, acts as the "fingerprint" for H-Gly-beta-ala-NH2.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure and dynamics of molecules in solution. springernature.com

1H NMR Spectroscopy

Proton (¹H) NMR spectroscopy is used to determine the structure of a molecule by analyzing the chemical environment of its hydrogen atoms. Each unique proton or group of protons in H-Gly-beta-ala-NH2 gives rise to a signal in the NMR spectrum at a specific chemical shift (δ), measured in parts per million (ppm). compoundchem.com The chemical shift is influenced by the shielding and deshielding effects of neighboring atoms and functional groups. libretexts.org

The expected ¹H NMR signals for H-Gly-beta-ala-NH2 in a solvent like D₂O would correspond to the protons on the α-carbon of glycine, and the α- and β-carbons of beta-alanine, as well as the amine and amide protons (which may exchange with the solvent).

Table 1: Predicted ¹H NMR Chemical Shifts for H-Gly-beta-ala-NH2

| Proton Assignment | Structure Location | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Gly-Hα | α-carbon of Glycine | ~3.8 - 4.0 | Singlet (s) or Doublet (d) |

| β-Ala-Hα | α-carbon of β-Alanine | ~2.4 - 2.6 | Triplet (t) |

| β-Ala-Hβ | β-carbon of β-Alanine | ~3.2 - 3.4 | Triplet (t) |

| Amide NH | Gly-β-Ala peptide bond | ~8.0 - 8.5 (variable) | Triplet (t) |

| Amine NH₂ | Glycine N-terminus | ~7.5 - 8.0 (variable) | Broad singlet (br s) |

Note: Chemical shifts are approximate and can vary based on solvent, pH, and temperature. Protons on heteroatoms (NH) may exhibit broad signals or exchange with deuterated solvents. compoundchem.com

The integration of the peak areas provides the ratio of the number of protons responsible for each signal, while the splitting pattern (multiplicity) reveals information about adjacent protons, further confirming the connectivity of the molecule. compoundchem.com

15N NMR Spectroscopy for Backbone Analysis

Nitrogen-15 (¹⁵N) NMR spectroscopy, often performed using two-dimensional heteronuclear experiments like the ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence), provides direct insight into the peptide backbone. mdpi.com Although ¹⁵N has a low natural abundance (0.37%), these experiments are feasible and highly informative, especially with isotopic labeling. youtube.com

Each nitrogen atom in the H-Gly-beta-ala-NH2 backbone—the N-terminal amine, the amide nitrogen of the peptide bond, and the C-terminal amide nitrogen—will have a distinct chemical shift. These shifts are highly sensitive to the local electronic environment, secondary structure, and hydrogen bonding. nih.govnih.gov

N-terminal Amine Nitrogen: The nitrogen of the primary amine at the glycine terminus is expected to have a chemical shift characteristic of a free amino group.

Peptide Amide Nitrogen: The nitrogen atom in the amide linkage between glycine and beta-alanine will have a chemical shift typical for a peptide bond. Its precise value can be influenced by the conformation around the bond.

C-terminal Amide Nitrogen: The nitrogen of the primary amide at the C-terminus will also have a characteristic chemical shift.

By analyzing the ¹⁵N chemical shifts, researchers can gain valuable information about the electronic state of the peptide backbone, which is crucial for detailed conformational studies.

Two-Dimensional NMR Techniques (e.g., HSQC, NOESY)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating through-bond and through-space correlations between atoms. For H-Gly-beta-ala-NH2·HCl, techniques like Heteronuclear Single Quantum Coherence (HSQC) and Nuclear Overhauser Effect Spectroscopy (NOESY) provide detailed structural insights.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei. In the analysis of H-Gly-beta-ala-NH2·HCl, an HSQC spectrum would display cross-peaks connecting each proton to the carbon atom it is attached to. This allows for the definitive assignment of the glycine α-carbon and the β-alanine α- and β-carbons and their respective attached protons. It is instrumental in resolving signal overlap that might occur in a one-dimensional spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the spatial proximity of protons within a molecule, regardless of whether they are connected by chemical bonds. This technique detects through-space interactions (Nuclear Overhauser Effects or NOEs) between protons that are typically less than 5 Å apart. For a small, flexible peptide like H-Gly-beta-ala-NH2·HCl, NOESY can provide information about preferred solution-state conformations by identifying which protons are, on average, close to each other.

Pressure-Dependent NMR for Conformational Equilibria

High-pressure NMR spectroscopy is an advanced technique used to study the conformational equilibria of molecules in solution. nih.gov Applying pressure to a sample can shift the balance between different conformational states, and these changes can be monitored by observing the corresponding changes in NMR parameters, particularly chemical shifts. nih.govresearchgate.net This method provides thermodynamic information about the volume differences between conformers. nih.gov

For H-Gly-beta-ala-NH2·HCl, pressure-dependent NMR would reveal how its conformational landscape is altered under high-pressure conditions. The pressure dependence of chemical shifts can be described by a second-order polynomial, allowing for the determination of first-order (B₁) and second-order (B₂) pressure coefficients. researchgate.net These coefficients quantify the change in chemical shift as a function of pressure and are related to the volume changes associated with conformational transitions. nih.gov

Table 1: Representative Pressure Coefficients from High-Pressure NMR Studies of Model Peptides

| Parameter | Description | Typical Value Range |

| B₁ (ppm/GPa) | First-order pressure coefficient, indicating the initial linear change in chemical shift with pressure. | For amide protons: ~0.5 ppm/GPa For amide nitrogen: ~2.9 ppm/GPa semanticscholar.org |

| B₂ (ppm/GPa²) | Second-order pressure coefficient, describing the non-linearity of the chemical shift change at higher pressures. | For amide protons: ~-0.4 ppm/GPa² For amide nitrogen: ~-2.3 ppm/GPa² semanticscholar.org |

Note: This table presents typical values for model peptides to illustrate the data obtained from pressure-dependent NMR experiments. Specific values for H-Gly-beta-ala-NH2·HCl would need to be determined experimentally.

X-ray Crystallography for Solid-State Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a molecule in its crystalline solid state. wikipedia.org The technique involves directing a beam of X-rays onto a single crystal of the compound. The crystal diffracts the X-rays into a specific pattern of spots, and by analyzing the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal can be generated. nih.gov This map is then used to determine the exact positions of each atom, as well as bond lengths, bond angles, and torsion angles.

For H-Gly-beta-ala-NH2·HCl, a successful X-ray crystallographic analysis would provide an unambiguous depiction of its solid-state conformation. This includes the planarity of the peptide bond, the specific torsion angles of the backbone, and the conformation of the β-alanine residue. Furthermore, it would reveal the details of intermolecular interactions, such as hydrogen bonding patterns between adjacent molecules and with the chloride counter-ion, which dictate how the molecules pack together in the crystal lattice. nih.govnih.gov The conformational preferences of β-alanine residues in peptides are known to be influenced by neighboring side-chains and crystal packing forces. nih.gov

Amino Acid Analysis for Compositional Verification (e.g., Marfey's Method, AAA-Direct)

Amino acid analysis (AAA) is a fundamental biochemical technique used to determine the amino acid composition of a peptide or protein. To verify that H-Gly-beta-ala-NH2·HCl is composed of glycine and β-alanine in the correct ratio, the amide and peptide bonds are first hydrolyzed (typically using strong acid) to break the molecule down into its constituent amino acids. The resulting mixture is then analyzed.

AAA-Direct: This approach involves the direct analysis of the amino acid hydrolysate without prior derivatization. creative-proteomics.com Systems like the Dionex AAA-Direct utilize high-performance anion-exchange chromatography coupled with integrated pulsed amperometric detection (HPAEC-IPAD). This method offers a straightforward analysis with high sensitivity, separating the amino acids based on their ionic properties. creative-proteomics.com

Marfey's Method: This is a highly regarded pre-column derivatization method used for both compositional and chiral analysis. springernature.comnih.gov The amino acid hydrolysate is reacted with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA). nih.gov This reagent attaches to the primary amine of the amino acids, creating diastereomeric derivatives that can be readily separated and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov

Derivatization Strategies for HPLC Analysis

Many amino acids, including glycine and β-alanine, lack a strong chromophore or fluorophore, making them difficult to detect with standard UV or fluorescence HPLC detectors. creative-proteomics.com To overcome this, derivatization is employed to attach a UV-active or fluorescent tag to the amino acids before or after chromatographic separation. wiley.comresearchgate.net This chemical modification significantly enhances detection sensitivity. nih.govrsc.org

The choice of derivatization reagent depends on the specific analytical requirements, such as sensitivity and stability. creative-proteomics.com

Table 2: Common Pre-column Derivatization Reagents for Amino Acid Analysis by HPLC

| Reagent | Abbreviation | Detection Method | Key Features |

| Dansyl Chloride | Fluorescence | Forms stable derivatives; can improve chromatographic separation. nih.gov | |

| o-Phthalaldehyde | OPA | Fluorescence | Reacts rapidly with primary amines in the presence of a thiol. |

| Fluorenylmethyloxycarbonyl Chloride | FMOC-Cl | Fluorescence | Forms stable derivatives with both primary and secondary amines. |

| Phenylisothiocyanate | PITC | UV | Also known as Edman's reagent; allows for sequencing. |

| 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide | FDAA (Marfey's Reagent) | UV | Used for both quantification and chiral analysis. nih.gov |

Chiral Amino Acid Analysis

Chiral amino acid analysis is used to determine the stereochemical configuration (D- or L-form) of amino acids. chromatographytoday.com This is a critical analysis in peptide chemistry, as the chirality of amino acids dictates the structure and function of the final molecule. mdpi.com

In the specific case of H-Gly-beta-ala-NH2·HCl, this analysis serves as a crucial quality control step. Both of its constituent amino acids, glycine and β-alanine, are achiral. wikipedia.org Glycine's side chain is a hydrogen atom, so its α-carbon is not a stereocenter. β-alanine is an achiral β-amino acid.

Therefore, chiral analysis of the hydrolysate of H-Gly-beta-ala-NH2·HCl would be performed to confirm the absence of any chiral amino acid contaminants, such as L- or D-alanine. Methods like Marfey's analysis are ideal for this purpose. nih.govnih.gov After derivatization with Marfey's reagent (which is itself chiral), any contaminating D- or L-amino acids would form distinct diastereomers that would be separated by HPLC, while the derivatives of the achiral glycine and β-alanine would each yield only a single peak. nih.gov

Conformational Analysis and Structure Activity Relationships in Glycine β Alanine Peptidic Systems

Influence of β-Alanine on Peptide Backbone Conformation

The substitution of an α-amino acid with its β-isomer introduces an additional carbon atom into the peptide backbone, leading to increased conformational flexibility. This modification has profound effects on the peptide's structural propensities.

The presence of a β-alanine residue in a peptide chain increases its flexibility. This heightened flexibility can be attributed to the expanded range of accessible dihedral angles around the additional Cα-Cβ bond. This characteristic makes β-alanine a potent inducer of turns in a peptide sequence.

Glycine (B1666218), being the smallest and most flexible amino acid, also has a high propensity for forming turns. nih.gov When combined with β-alanine, the Gly-β-Ala motif can act as a strong turn-promoting element. The Asn-Gly sequence, for instance, is highly conserved and is known to form type I' β-turns in β-hairpins. rsc.orgnih.gov Computational studies on peptides containing D-Pro-Gly segments have shown a preference for βI′ and βII′ turns, with the solvent polarity influencing the favored conformation. rsc.org

The intrinsic secondary structure preferences of amino acids are a key factor in determining the final folded state of a peptide or protein. Alanine (B10760859) is known to have a high propensity for α-helix formation, while glycine's flexibility often makes it a helix-breaker, though it can be found in various secondary structures. pnas.orgnih.gov

The introduction of a β-alanine residue disrupts the regular hydrogen bonding pattern of both α-helices and β-sheets. openstax.org In an α-helix, the hydrogen bonds form between the carbonyl oxygen of one amino acid and the amino hydrogen of an amino acid four residues further down the chain. openstax.org The extra carbon in the β-alanine backbone alters this spacing, making the formation of a stable α-helix less favorable.

Similarly, in β-sheets, the pleated structure is stabilized by hydrogen bonds between adjacent strands. openstax.org The altered backbone geometry of a β-alanine-containing peptide can interfere with the optimal alignment of these strands. However, the increased flexibility can also facilitate the formation of irregular or distorted sheet-like structures. Computational studies on poly-glycine-alanine (poly-GA) have shown the formation of β-sheet-rich aggregates. researchgate.netaip.org

The following table summarizes the general secondary structure propensities of glycine and alanine:

| Amino Acid | α-Helix Propensity | β-Sheet Propensity | Turn Propensity |

| Glycine | Low | Moderate | High |

| Alanine | High | Moderate | Low |

Note: This table represents the general propensities of the α-amino acids. The introduction of a β-alanine residue will modulate these tendencies.

Intramolecular Interactions and Hydrogen Bonding Networks

Intramolecular hydrogen bonds are fundamental to the stabilization of specific peptide conformations. In the gas phase, protonated β-alanine has been shown to form a stronger intramolecular C=O···H-N hydrogen bond compared to protonated glycine. nih.gov This is attributed to the difference in the carbon chain length connecting the amine and carboxyl groups. nih.gov

The nature of these intramolecular interactions can be summarized as follows:

| Interaction Type | Description |

| Backbone-Backbone Hydrogen Bonds | Formation of hydrogen bonds between the amide hydrogen and carbonyl oxygen of the peptide backbone, leading to defined secondary structures like turns. |

| Backbone-Side Chain Hydrogen Bonds | Potential for hydrogen bonding between the peptide backbone and polar side chains, although not present in the simple Gly-β-Ala system. |

| van der Waals Interactions | Steric interactions between non-bonded atoms play a crucial role in defining the allowed conformational space. pnas.org |

Studies on microsolvated protonated glycine and β-alanine have revealed that solvation of the -NH3+ group weakens the intramolecular C═O···H-N hydrogen bond, while solvation of the carboxyl -OH group strengthens it. nih.gov

Computational Chemistry Approaches to Conformational Space

Computational methods provide a powerful means to explore the vast conformational space of peptides and to gain insights into their structure and dynamics at an atomic level.

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of the conformational landscape of a peptide.

MD simulations of peptides containing glycine and alanine have been used to investigate their intrinsic conformational preferences and the influence of the solvent. nih.govacs.orgtandfonline.com For instance, simulations have shown that in aqueous solution, short alanine peptides tend to populate β-sheet-like conformations more than α-helical ones. nih.gov

In the context of H-Gly-beta-ala-NH2 hcl, MD simulations could be employed to:

Explore the accessible dihedral angles of the β-alanine residue.

Identify the most stable low-energy conformations.

Characterize the intramolecular hydrogen bonding network.

Investigate the influence of solvent on the peptide's conformation.

Different force fields, such as AMBER and CHARMM, can be used in MD simulations, and the choice of force field can influence the results. tandfonline.com Polarizable force fields, which account for the electronic polarization of atoms, can provide a more accurate description of the intermolecular and intramolecular interactions. nih.govacs.org

The following table outlines the key aspects of applying MD simulations to the study of this compound:

| Simulation Aspect | Description |

| Force Field | A set of parameters that defines the potential energy of the system. Examples include AMBER, CHARMM, and AMOEBAPRO. tandfonline.com |

| Solvent Model | Explicit or implicit representation of the solvent. Explicit models, like TIP3P, treat individual solvent molecules, while implicit models represent the solvent as a continuum. nih.gov |

| Simulation Time | The duration of the simulation, which needs to be long enough to adequately sample the conformational space. |

| Analysis | Post-simulation analysis of trajectories to determine properties such as Ramachandran plots, hydrogen bond lifetimes, and secondary structure content. |

DFT Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the conformational landscape and electronic properties of dipeptides like Glycine-β-Alanine systems. DFT calculations allow for the study of molecular geometries, vibrational frequencies, and the relative energies of different conformers, providing insights that are complementary to experimental data.

Studies on similar dipeptides, such as cyclic glycine-alanine, have utilized DFT to explore their interactions with nanoparticles, revealing preferences for binding sites and the nature of the intermolecular forces involved. nih.gov For instance, research on the binding of a cyclic glycine-alanine dipeptide to gold nanoclusters showed that the alanine residue was preferred for binding over the glycine residue. nih.govsci-hub.se The binding energy values calculated using DFT indicated that these interactions were significant. nih.gov

Different DFT functionals and basis sets are often benchmarked to ensure accuracy. For example, comparisons between functionals like B3LYP and wB97XD have been performed to find the best match with experimental values for properties like ionization potential and bond lengths in related systems. sci-hub.se Such calculations are crucial for understanding how the peptide backbone and amino acid side chains contribute to molecular interactions. sci-hub.se Furthermore, DFT methods are used to calculate relative energies and geometries of various peptide secondary structures, such as extended, helical, or turn conformations. uwec.edu The accuracy of DFT in reproducing these structures and their relative energies has been shown to be reliable when compared to higher-level ab initio methods. uwec.edu

Table 1: Comparison of DFT Functionals for Dipeptide Interaction Studies

| DFT Functional | Basis Set Combination | Key Finding | Reference |

|---|---|---|---|

| B3LYP | 311G++(d,p)+LANL2DZ | Assessed for interaction energies in dipeptide-nanocluster complexes. | sci-hub.se |

| wB97XD | 311G++(d,p)+LANL2DZ | Provided good correlation for binding energies, highlighting dispersion and long-range corrections. | nih.govsci-hub.se |

| wB97XD | 311G++(d,p)+Def2TZVPP | Produced the best match to experimental values for ionization potential and bond length of related systems. | sci-hub.se |

Ab Initio Calculations

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a fundamental understanding of the structure and energetics of peptidic systems. These methods, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)), are employed to study peptide bond formation, conformational stability, and intermolecular interactions. researchgate.net

For dipeptides formed from glycine and alanine, ab initio methods have been used to optimize their structures and analyze the effects of electron correlation on their binding energies. researchgate.net For example, high-level CCSD(T) calculations have determined the binding energies for dipeptides like alanylalanine, alanylglycine, glycylalanine, and glycylglycine, suggesting that glycine donates the hydroxyl group more readily than alanine during peptide bond formation. researchgate.net

These computational studies are essential for benchmarking faster, less computationally expensive methods like DFT and semi-empirical methods. uwec.edu Comparisons of conformational energies and geometries from ab initio calculations with those from other methods help validate the accuracy of the more approximate techniques used for larger systems. uwec.edu Ab initio studies also investigate the interactions of dipeptides with other molecules, such as formaldehyde, to simulate hydrogen bonding interactions that are critical for the secondary structure of proteins like β-sheets. researchgate.net

Structure-Activity Relationship (SAR) Studies for H-Gly-beta-ala-NH2·HCl Analogues

Impact of Amino Acid Substitutions (e.g., Gly vs. Ala, D-amino acids)

The substitution of amino acids is a fundamental strategy in SAR studies to probe the role of specific residues in peptide function.

D-amino acids: The incorporation of D-amino acids in place of the naturally occurring L-amino acids can have profound effects on a peptide's structure and function. D-amino acids can alter the peptide's susceptibility to enzymatic degradation and change its secondary structure. For example, DFT studies on dipeptides containing D-serine and D-alanine have been used to investigate their conformational preferences, revealing stable structures like β-turns. nih.gov The specific location of a substitution can also be critical; studies on Bence-Jones proteins showed that replacing certain residues with asparagine could either inhibit or promote the formation of fibril-like aggregates depending on the substitution site. mdpi.com

Effects of Terminal Modifications (e.g., C-Terminal Amidation)

The modification of the C-terminus, particularly through amidation, is a common feature in many biologically active peptides. Replacing the C-terminal carboxylic acid with an amide group (as in H-Gly-beta-ala-NH2) has several important consequences.

C-terminal amidation removes the negative charge of the carboxylate group at physiological pH, which can increase the peptide's net positive charge. nih.gov This modification is often associated with enhanced biological activity, particularly in antimicrobial peptides. core.ac.uk The amide group can also contribute to structural stability, helping to maintain secondary structures like α-helices when the peptide interacts with cell membranes. nih.govbiorxiv.org Molecular dynamics simulations suggest that C-terminal amidation can facilitate more rapid adsorption onto lipid bilayers. bas.bg Dye leakage experiments have shown that amidated peptides can have a higher membrane-disruptive ability compared to their non-amidated counterparts. nih.gov However, the effect can be variable, with some studies showing that amidation can lead to increases, decreases, or no change in toxicity towards different cell types. core.ac.uk

Table 2: Influence of C-Terminal Amidation on Peptide Properties

| Peptide Property | Effect of C-Terminal Amidation | Mechanism | Reference |

|---|---|---|---|

| Net Charge | Increases positive charge by neutralizing the C-terminal carboxylate. | Removal of a negative charge. | nih.gov |

| Structural Stability | Can maintain and stabilize α-helical structures in membrane environments. | Forms intramolecular hydrogen bonds, reduces repulsion. | nih.govbiorxiv.org |

| Biological Activity | Often enhances antimicrobial and anticancer efficacy. | Increased positive charge enhances interaction with negatively charged membranes. | core.ac.ukbas.bg |

| Membrane Interaction | Can lead to greater disturbance of phospholipid headgroups and higher membrane disruption. | Modulates peptide-lipid interactions at the interface. | nih.gov |

Role of Stereochemistry and Enantiomeric Purity

Stereochemistry, referring to the three-dimensional arrangement of atoms, is a critical determinant of a molecule's biological function. Since biological systems, such as enzymes and receptors, are chiral, they often exhibit a high degree of stereospecificity. acs.org

Modulating Amphipathicity and Hydrophobicity

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Glycine |

| Alanine |

| D-serine |

| D-alanine |

| Valine |

| Leucine |

| Asparagine |

| Formaldehyde |

| Alanylalanine |

| Alanylglycine |

| Glycylalanine |

Applications of H Gly Beta Ala Nh2·hcl As a Biochemical Research Tool

Peptide Synthesis Building Block and Reference Standard

In the field of peptide chemistry, H-Gly-beta-ala-NH2·HCl is utilized as a fundamental building block for the synthesis of more complex peptide structures. chemimpex.com The process of solid-phase peptide synthesis (SPPS) involves the stepwise addition of amino acid residues to a growing chain anchored to a solid resin support. The incorporation of non-standard amino acids like the β-alanine in this dipeptide allows for the creation of peptide analogs with modified backbones.

Furthermore, due to its well-defined chemical structure and stability, H-Gly-beta-ala-NH2·HCl can serve as a reference standard in various analytical techniques. In methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), a reference standard is crucial for the identification and quantification of the target molecule in a complex mixture. Its known molecular weight and structural properties allow for precise calibration and validation of analytical instruments.

| Property | Value |

| Chemical Formula | C5H12ClN3O2 |

| Molecular Weight | 181.62 g/mol |

| Appearance | White to off-white powder |

| Key Moieties | Glycine (B1666218), β-Alanine, Amide, Hydrochloride Salt |

Model System for Conformational Studies

The conformation, or three-dimensional structure, of a peptide is critical to its biological function. Peptides containing only α-amino acids tend to adopt well-characterized secondary structures like α-helices and β-sheets. The introduction of a β-amino acid, as in H-Gly-beta-ala-NH2·HCl, provides a simple yet effective model system to study how perturbations in the peptide backbone affect its conformational preferences. nih.govnih.gov

Computational and experimental techniques are employed to investigate these structures:

Molecular Dynamics (MD) Simulations: These computer-based simulations model the movements of atoms in the peptide over time, allowing researchers to predict stable low-energy conformations.

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy provide experimental data on the peptide's structure in solution or in the solid state. osti.gov

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): In the gas phase, this high-resolution technique can separate different conformational isomers of a peptide, providing insights into its intrinsic folding preferences absent solvent effects. nih.gov

Studies on simple peptides like H-Gly-beta-ala-NH2·HCl help elucidate the fundamental principles of peptide folding. The additional flexibility of the β-amino acid backbone can lead to the formation of unique turn and helical structures not accessible to α-peptides. This knowledge is invaluable for the rational design of larger, structurally complex peptides with specific desired shapes.

| Conformational Parameter | α-Peptide Backbone | β-Peptide Backbone |

| Backbone Atoms per Residue | 3 (N, Cα, C') | 4 (N, Cβ, Cα, C') |

| Torsional Angles | φ (phi), ψ (psi) | φ (phi), θ (theta), ψ (psi) |

| Typical Secondary Structures | α-helices, β-sheets | Helices (e.g., 12-, 14-helices), Sheets, Turns |

Probes for Enzyme Substrate Recognition

Enzymes exhibit remarkable specificity, often catalyzing reactions for only a single type of substrate molecule. nih.gov This specificity is governed by the precise geometric and chemical complementarity between the enzyme's active site and the substrate. Small, modified peptides such as H-Gly-beta-ala-NH2·HCl are excellent tools for probing the structural requirements of enzyme active sites, particularly for proteases and peptidases, which cleave peptide bonds.

By presenting an enzyme with a "non-natural" substrate containing a β-amino acid, researchers can investigate the limits of the enzyme's specificity. nih.gov Several outcomes are possible:

The enzyme may not bind the modified peptide at all, indicating a strict requirement for the α-amino acid backbone.

The peptide may bind to the active site but not be cleaved, acting as an enzyme inhibitor.

The enzyme may cleave the peptide, but at a much slower rate than its natural substrate.

The results of such assays provide detailed information about the size and shape of the enzyme's binding pockets and the positioning of catalytic residues. This knowledge is fundamental to understanding enzyme mechanisms and is a critical first step in the design of specific enzyme inhibitors for therapeutic applications.

Design of Peptidomimetics and Constrained Peptides

A major challenge in developing peptide-based drugs is their rapid degradation by proteases in the body. Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with enhanced stability and bioavailability. upc.edunih.gov The incorporation of β-amino acids is a key strategy in the design of these molecules.

H-Gly-beta-ala-NH2·HCl represents a basic structural unit for creating such peptidomimetics. The peptide bonds involving β-amino acids are often resistant to cleavage by common proteases. upc.edu Furthermore, incorporating β-amino acids can introduce conformational constraints into a peptide chain. nih.gov These constraints lock the peptide into a specific three-dimensional shape, which can lead to increased potency and selectivity for its biological target. nih.govbeilstein-journals.org

| Strategy | Description | Role of β-Amino Acids |

| Backbone Extension | Inserting additional atoms into the peptide backbone. | The β-alanine in H-Gly-beta-ala-NH2·HCl provides a simple one-carbon extension. |

| Conformational Constraint | Reducing the flexibility of the peptide to favor a bioactive conformation. | The altered backbone torsional angles of β-amino acids can induce specific turns and helical structures. nih.gov |

| Proteolytic Resistance | Modifying the peptide structure to prevent enzymatic degradation. | Peptide bonds adjacent to β-amino acids are generally poor substrates for proteases. |

| Side Chain Scaffolding | Altering the spatial arrangement of amino acid side chains. | The extended backbone changes the periodicity and orientation of side chains, allowing for new interactions with target receptors. |

The use of building blocks like H-Gly-beta-ala-NH2·HCl enables the systematic development of constrained peptides and peptidomimetics with improved drug-like properties. nih.gov

Development of Analytical Reagents (e.g., Chiral Chromatography)

Chiral chromatography is a powerful analytical technique used to separate enantiomers—molecules that are non-superimposable mirror images of each other. sigmaaldrich.com This separation is critical in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. The development of new methods for chiral separation often relies on the use of well-characterized chiral molecules as analytical reagents.

H-Gly-beta-ala-NH2·HCl is a chiral molecule due to the stereocenter in the β-alanine residue. As such, it has potential applications in this field:

Test Analyte: It can be used as a standard compound to test the efficacy and selectivity of new chiral stationary phases (CSPs), the specialized materials used in chromatography columns to achieve separation.

Chiral Selector: In some applications, the molecule itself or a derivative can be immobilized onto a support material to create a new CSP. The specific interactions between the immobilized chiral selector and the enantiomers in a mixture allow for their separation.

The development of robust analytical methods is essential for the quality control and analysis of peptides and peptidomimetics. Using simple chiral building blocks like H-Gly-beta-ala-NH2·HCl aids in the creation and validation of these sophisticated separation techniques. sigmaaldrich.com

Future Directions in Research on H Gly Beta Ala Nh2·hcl